molecular formula C9H6D3NO4 B1165180 N-Acetylmesalamine-d3

N-Acetylmesalamine-d3

Cat. No.: B1165180
M. Wt: 198.19
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylmesalamine-d3 is a deuterium-labeled analog of mesalamine (5-aminosalicylic acid), a therapeutic agent used in inflammatory bowel disease. This compound serves as an internal standard in analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its deuterated structure enhances analytical precision by minimizing isotopic interference, enabling reliable quantification of mesalamine and its metabolites in biological matrices . Synonyms include 3-Carboxyparacetamol-d3 and 5-Acetamidosalicylic Acid-d3, reflecting its acetylated salicylic acid backbone with deuterium substitution at the 3, 4, and 6 positions .

Properties

Molecular Formula

C9H6D3NO4

Molecular Weight

198.19

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural features, applications, and regulatory relevance:

Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Features Primary Use Source
N-Acetylmesalamine-d3 Not provided C₉H₅D₃NO₄ Deuterated acetylated salicylic acid Internal standard for mesalamine quantification in LC-MS
NDMA (N-Nitrosodimethylamine) 62-75-9 C₂H₆N₂O Nitrosamine with nitroso group Environmental contaminant; carcinogen analyzed in regulatory screenings
N,N-Diethylacetamide 685-91-6 C₆H₁₃NO Acetamide derivative Industrial solvent or chemical intermediate
N,N-Dimethylhydroxylamine 5725-96-2 C₂H₇NO Hydroxylamine derivative No specified use in provided evidence

Key Observations:

  • Deuterium Labeling: this compound’s deuterium substitution distinguishes it from non-labeled analogs (e.g., mesalamine or N-acetylmesalamine), improving mass spectrometry resolution. This contrasts with NDMA, which lacks isotopic labeling but is scrutinized for carcinogenicity .
  • Functional Groups : Unlike NDMA’s nitroso group or N,N-Diethylacetamide’s acetamide moiety, this compound contains a carboxylate and acetylated amine, aligning with its role as a metabolite reference .

Analytical Role Comparison

  • This compound : Critical for calibrating mesalamine levels in pharmacokinetic studies, reducing variability in drug monitoring .
  • NDMA: Monitored in environmental and pharmaceutical products (e.g., ranitidine recalls) using LC-MS, but requires distinct detection protocols due to its carcinogenic profile .

Research and Regulatory Implications

  • This compound : Validates mesalamine assays in clinical trials, ensuring compliance with therapeutic drug monitoring standards.
  • NDMA : Subject to EPA and FDA surveillance (e.g., *Regulations.gov * queries from 2018–2022), highlighting its risk profile compared to the benign research utility of this compound .

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